molecular formula C2H2ClNO3 B13832460 2-Chloro-2-(hydroxyimino)acetic acid

2-Chloro-2-(hydroxyimino)acetic acid

Cat. No.: B13832460
M. Wt: 123.49 g/mol
InChI Key: DPIHHUHFMHCRRM-UHFFFAOYSA-N
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Description

2-Chloro-2-(hydroxyimino)acetic acid is a bifunctional organic compound featuring a carboxylic acid, a chloro group, and a hydroxyimino (oxime) moiety on the same carbon skeleton. This arrangement of functional groups makes it a highly versatile precursor in organic synthesis. The ethyl ester form, ethyl 2-chloro-2-(hydroxyimino)acetate, is particularly common in synthetic applications. sigmaaldrich.com

Properties of Ethyl 2-chloro-2-(hydroxyimino)acetate
PropertyValue
CAS Number14337-43-0
Molecular FormulaC₄H₆ClNO₃
Molecular Weight151.55 g/mol
AppearanceSolid
Melting Point70-76 °C

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2-hydroxyiminoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2ClNO3/c3-1(4-7)2(5)6/h7H,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIHHUHFMHCRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparation

Established Synthetic Routes for 2-Chloro-2-(hydroxyimino)acetic Acid and its Esters

Traditional batch synthesis methods have been well-documented, providing reliable pathways to this compound and its related esters. These routes often involve nitrosation, diazotization, and hydrolysis reactions.

A fundamental approach to forming the hydroxyimino group involves the nitrosation of molecules containing an active methylene (B1212753) group. In this context, derivatives of chloroacetic acid can be reacted with nitrite (B80452) salts, such as sodium nitrite, typically under acidic conditions. google.comresearchgate.net For instance, the reaction of ethyl acetoacetate (B1235776) with sodium nitrite in acetic acid is a known method to produce ethyl (Z)-2-hydroxyiminoacetoacetate, a related compound. google.com This principle can be extended to appropriately substituted chloroacetic acid derivatives to introduce the NOH moiety at the alpha-carbon position. The reaction mechanism involves the formation of a nitroso intermediate which then tautomerizes to the more stable oxime (hydroxyimino) form.

A specific and effective route for preparing the ethyl ester of this compound starts from glycine (B1666218) ethyl ester hydrochloride. chemicalbook.com This process involves the diazotization of the primary amine group of glycine ethyl ester, followed by an in-situ chlorination step.

The reaction is typically carried out at low temperatures, around -5 °C to 0 °C, to control the stability of the diazonium intermediate. chemicalbook.com A solution of glycine ethyl ester hydrochloride in water and concentrated hydrochloric acid is treated with an aqueous solution of sodium nitrite. chemicalbook.com This multi-step, one-pot reaction proceeds to yield (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate, which can often be used in subsequent steps without extensive purification. chemicalbook.com

Table 1: Reaction Parameters for Synthesis from Glycine Ethyl Ester Hydrochloride chemicalbook.com

ParameterValue
Starting MaterialGlycine ethyl ester hydrochloride
ReagentsSodium nitrite, Hydrochloric acid
SolventWater
Temperature-5 °C to 0 °C
Reaction TimeApproximately 1 hour
Yield76%

An alternative to using nitrite salts is the reaction of halo-acetoacetic esters with alkyl nitrites under acidic conditions. google.com Alkyl nitrites are considered mild and efficient reagents for such transformations. researchgate.net This method has been shown to produce 4-halo-2-hydroxyiminoacetoacetic acid esters in unexpectedly high yields. google.com A significant advantage of this process is that it predominantly yields the desired syn-isomeric form of the product, which is often crucial for its application in the synthesis of complex molecules like β-lactam antibiotics. google.com The resulting 4-halo-2-hydroxyiminoacetoacetic acid ester can be further reacted, for example with thiourea (B124793), to form key pharmaceutical intermediates. google.com

The target compound, this compound, can be prepared via the hydrolysis of its corresponding cyano methyl ester derivative. The hydrolysis of a nitrile or an ester to a carboxylic acid is a common synthetic transformation. organic-chemistry.orgresearchgate.net This method involves treating 2-cyano-2-(hydroxyimino)acetic acid methyl ester with a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic or aqueous solvent. The reaction conditions, including the choice of base, solvent, and temperature, can be adjusted to optimize the yield.

Table 2: Comparison of Hydrolysis Methods for 2-Cyano-2-(hydroxyimino)acetic Acid Methyl Ester

MethodBaseSolventTemperatureTimeYield
1KOHMethanol40°C2 hours76%
2NaOHEthanol/WaterReflux4 hours74%

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of traditional batch processing, such as safety concerns and scalability issues, advanced manufacturing technologies like continuous flow synthesis are being explored.

Continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates. nih.gov By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technology provides superior control over reaction parameters like temperature, pressure, and mixing. rsc.org This enhanced control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, such as diazotization reactions. nih.gov

Applying a continuous flow approach to the synthesis of this compound, particularly for the route involving the diazotization of glycine ethyl ester hydrochloride, could lead to improved safety by minimizing the accumulation of potentially hazardous diazonium compounds. chemicalbook.com Furthermore, the high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange, preventing thermal runaways and improving product selectivity and yield. rsc.org The automation and integration of reaction and work-up steps in a flow system can lead to higher productivity and a more resource-efficient and environmentally friendly process. nih.gov

Control of Reaction Parameters for Improved Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and ensuring the high purity of this compound. Key parameters that are frequently manipulated include temperature, reaction time, and molar ratios of reactants.

A notable synthetic route involves the reaction of chloral (B1216628) hydrate (B1144303) with hydroxylamine (B1172632) hydrochloride. google.com Research has demonstrated that the reaction temperature significantly influences both the yield and the purity of the final product. Lower temperatures can slow down the reaction rate, potentially leading to incomplete conversion, while excessively high temperatures can cause decomposition of the unstable imine product. google.com The optimal temperature range for this reaction is typically maintained between 45°C and 50°C. google.com

The following table summarizes the impact of various reaction parameters on the synthesis of 2-(hydroxyimino)acetic acid, a closely related precursor, which informs the synthesis of the chlorinated analogue.

ParameterCondition 1Outcome 1Condition 2Outcome 2Reference
Temperature45°CLower yield of 83.1g from 1 mol starting material.50°CHigher yield of 88.1g from 1 mol starting material. google.com
Reaction Time12 hoursAssociated with a lower temperature of 45°C.10 hoursAssociated with a higher temperature of 50°C. google.com
Molar Ratio (Hydroxylamine HCl : Chloral Hydrate)0.95 : 1Lower yield of 85.6g.1 : 1Higher yield of 88.1g. google.com

Isomerism and Stereochemical Control in Synthesis

The hydroxyimino group in this compound can exist as two geometric isomers, (Z) and (E). The spatial arrangement of the hydroxyl group relative to the carboxyl group defines the isomer. The (Z)-isomer, also referred to as the syn-isomer, is often the thermodynamically more stable and desired product in many applications.

Several synthetic strategies have been developed that favor the formation of the (Z)-isomer. One common method involves the nitrosation of a suitable precursor. For instance, the reaction of ethyl acetoacetate with sodium nitrite in acetic acid predominantly yields the ethyl (Z)-2-hydroxyiminoacetoacetate. This intermediate can then be further processed to obtain the desired acid.

Another effective method for the synthesis of the ethyl ester of the title compound, which proceeds with high stereoselectivity, starts from glycine ester hydrochloride. Treatment with sodium nitrite and hydrochloric acid at low temperatures (around 0°C) results in the formation of (Z)-ethyl 2-chloro-2-(hydroxyimino)acetate with a yield of 76%. The (Z)-configuration is the major product of this reaction.

The choice of reaction conditions plays a pivotal role in directing the stereochemical outcome of the synthesis. The temperature is a critical factor, as it can influence the position of the equilibrium between the (Z) and (E) isomers. Generally, lower temperatures favor the formation of the thermodynamically more stable (Z)-isomer.

The solvent system and the presence of catalysts can also affect the isomer ratio. While detailed studies on the impact of various solvents on the stereoselectivity of this compound synthesis are not extensively reported, it is a general principle in oxime synthesis that the polarity of the solvent can influence the transition state energies leading to the different isomers. The use of specific catalysts can also promote the formation of one isomer over the other. It has been noted that both acids and general bases can act as catalysts in the formation of oximes and can also catalyze the interconversion between the (E) and (Z) isomers. researchgate.net

Challenges and Innovations in Synthesis

The synthesis of this compound is not without its challenges. One of the primary difficulties is the inherent instability of the product. google.com The compound can be susceptible to decomposition, especially when exposed to air or elevated temperatures for extended periods. This instability can lead to a decrease in purity and yield over time, with the appearance of the product changing from white or yellow to reddish-brown. google.com

Another significant challenge lies in the nature of the starting materials. A common precursor, glyoxylic acid, is often supplied as an aqueous solution that can contain corrosive impurities like oxalic acid and glycolic acid. google.com The presence of these impurities can lead to inconsistencies in the reaction, affecting both the yield and purity of the final product. google.com Furthermore, traditional synthetic routes often require extensive post-reaction purification steps, such as extraction and recrystallization, which can be time-consuming and may lead to product loss. google.com

To address these challenges, innovative synthetic methods have been developed. One such innovation is the use of chloral hydrate and hydroxylamine hydrochloride as starting materials. google.com This method offers several advantages, including the use of readily available and more stable precursors. The reaction proceeds with a high yield (over 95%) and the post-processing is significantly simplified, often requiring only the removal of the solvent and drying. google.com This streamlined process not only improves the efficiency of the synthesis but also enhances its scalability for industrial applications. google.com The avoidance of corrosive and unstable starting materials like glyoxylic acid contributes to a safer and more reliable manufacturing process. google.com

Chemical Reactivity and Transformation Studies

Fundamental Reaction Pathways of 2-Chloro-2-(hydroxyimino)acetic Acid

The chemical behavior of this compound and its derivatives, such as its ethyl ester, is characterized by the interplay of its three primary functional groups: the chloro-substituted carbon, the carboxylic acid/ester, and the hydroxyimino (oxime) group. These sites allow for a variety of fundamental chemical transformations.

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The chlorine atom attached to the sp²-hybridized carbon in this compound and its esters is susceptible to nucleophilic substitution. This reaction is a key step in the synthesis of various heterocyclic compounds. A notable example is the reaction of a 4-chloro-2-hydroxyiminoacetoacetic acid ester with thiourea (B124793). In this process, the sulfur atom of thiourea acts as the nucleophile, displacing the chloride ion to initiate the formation of a (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid ester. google.com This transformation is a critical pathway for creating aminothiazole rings, which are significant structural motifs in medicinal chemistry. google.com

The general mechanism for nucleophilic acyl substitution involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate, which then expels a leaving group. libretexts.org While the chlorinated carbon in this compound is not a carbonyl carbon, the principle of a nucleophile replacing a leaving group is analogous. The reactivity of the substrate is enhanced by the electron-withdrawing nature of the adjacent oxime and carboxyl groups.

NucleophileSubstrateProductSignificance
Thiourea4-Chloro-2-hydroxyiminoacetoacetic acid ester(Z)-2-(2-Aminothiazol-4-yl)-2-hydroxyiminoacetic acid esterSynthesis of aminothiazole heterocycles google.com

Hydrolysis Reactions of Ester and Other Labile Bonds

The ester derivatives of this compound, such as ethyl 2-chloro-2-(hydroxyimino)acetate, can undergo hydrolysis to yield the parent carboxylic acid. This reaction can be catalyzed by either an acid or a base. youtube.com

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of an alcohol molecule (ethanol in the case of the ethyl ester) yield the carboxylic acid. youtube.com

Base-catalyzed hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide ion (ethoxide) as the leaving group. The alkoxide is a strong base and deprotonates the newly formed carboxylic acid, driving the reaction to completion to form a carboxylate salt. youtube.com

These hydrolysis reactions are fundamental transformations for carboxylic acid derivatives and are crucial for modifying the molecule or removing the ester as a protecting group. youtube.com

Reactivity of the Hydroxyimino Group (Oxime Formation)

The hydroxyimino group (an oxime) in this compound is a versatile functional group. The oxygen atom can be alkylated or acylated. For instance, after the formation of a (Z)-2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetic acid ester, the oxime's hydroxyl group can be methylated to produce the corresponding methoxyimino derivative. google.com

Perhaps the most significant reactivity of this group is its role as a precursor to nitrile oxides. Treatment of ethyl 2-chloro-2-(hydroxyimino)acetate with a mild base, such as sodium bicarbonate, facilitates the in situ generation of ethoxycarbonylformonitrile oxide. This transformation occurs via the elimination of hydrogen chloride (HCl). The resulting nitrile oxide is a highly reactive 1,3-dipole, which is central to the cycloaddition reactions discussed in section 3.2.1. youtube.com

Condensation Reactions with Amines and Other Nucleophiles

A condensation reaction is a process where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. iupac.orglibretexts.org The carboxylic acid functionality of this compound can undergo condensation reactions with amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). pressbooks.pub

The reaction involves the nucleophilic amine attacking the activated carboxyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a leaving group (e.g., water or a DCC-related byproduct) to form the stable amide bond. pressbooks.pub This reaction is a fundamental method for peptide bond formation and the synthesis of a wide array of amide-containing molecules. libretexts.org

Advanced Mechanistic Investigations

1,3-Dipolar Cycloaddition Reactions

A cornerstone of the advanced reactivity of this compound derivatives is their participation in 1,3-dipolar cycloadditions. wikipedia.orgmdpi.com As mentioned previously, the treatment of ethyl 2-chloro-2-(hydroxyimino)acetate with a base generates ethoxycarbonylformonitrile oxide. This nitrile oxide is a classic 1,3-dipole, a molecule with a delocalized system of 4 π-electrons over three atoms. uchicago.edu

This in situ generated 1,3-dipole can react with a dipolarophile, typically an alkene or alkyne, in a concerted [3+2] cycloaddition reaction to form a five-membered heterocyclic ring. wikipedia.orguchicago.edu This reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for constructing heterocycles with high regio- and stereoselectivity. wikipedia.org

Reaction with Alkenes: The cycloaddition of ethoxycarbonylformonitrile oxide with an alkene yields Δ²-isoxazolines.

Reaction with Alkynes: The reaction with an alkyne produces isoxazoles.

These cycloaddition reactions are governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other determines the reaction's feasibility and regioselectivity. mdpi.com The high degree of stereospecificity observed in these reactions is strong evidence for a concerted pericyclic mechanism. wikipedia.org

1,3-Dipole PrecursorDipolarophileProduct ClassReference
Ethyl 2-chloro-2-(hydroxyimino)acetateAlkeneΔ²-Isoxazoline
Ethyl 2-chloro-2-(hydroxyimino)acetateAlkyneIsoxazole (B147169) wikipedia.org

Tautomerism and Conformational Analysis of the Hydroxyimino Moiety

The hydroxyimino moiety (-C(Cl)=N-OH) in this compound can theoretically exist in different tautomeric forms, although the oxime form is generally the most stable. Tautomerism in similar systems, such as those involving keto-enol equilibria, is highly dependent on factors like solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.netnih.govfrontiersin.org For this compound, the presence of the carboxylic acid group could potentially lead to complex equilibria involving proton transfer between the oxime and carboxyl groups. However, specific studies on the tautomeric preferences of this particular compound are not extensively documented in the literature.

The conformational analysis of the hydroxyimino group is also a pertinent area of study. Acyclic oximes can exist as different conformers due to rotation around single bonds. researchgate.net The relative stability of these conformers is influenced by steric and electronic interactions between the substituents on the C=N bond. For this compound, rotation around the C-C single bond would lead to different spatial arrangements of the chloro, hydroxyimino, and carboxylic acid groups. Computational studies on related α-haloketones suggest that the preferred conformation is often a balance between minimizing steric hindrance and optimizing orbital overlap. beilstein-journals.org The presence of the chlorine atom and the carboxylic acid group would likely lead to a preference for conformations that minimize dipole-dipole repulsions and steric clashes.

Oxidation Susceptibility and Strategies for Stability in Reaction Systems

The hydroxyimino group of this compound is susceptible to oxidation. The oxidation of oximes can lead to the formation of various products, including the corresponding carbonyl compounds or dimeric species. The presence of the electron-withdrawing chlorine and carboxylic acid groups may influence the oxidation potential of the oxime.

Strategies to enhance the stability of this compound and its ester derivatives in reaction systems are crucial, particularly to prevent premature decomposition or undesired side reactions during the in situ generation of the nitrile oxide. The stability of the precursor is important for the controlled release of the reactive intermediate. Some general strategies for stabilizing reactive intermediates and their precursors include:

Use of Protecting Groups: In some cases, the hydroxyl group of the oxime can be protected to increase its stability during other synthetic transformations.

Controlled Reaction Conditions: Careful control of temperature, pH, and the rate of addition of reagents can help to minimize the decomposition of the starting material and the intermediate nitrile oxide.

Steric Shielding: As noted earlier, the introduction of bulky groups near the reactive center can sterically hinder decomposition pathways, leading to more stable nitrile oxide precursors. google.com

In the context of using this compound or its esters as nitrile oxide precursors, the primary strategy for stability is the use of mild conditions for the elimination reaction and the immediate trapping of the generated nitrile oxide by the dipolarophile. This approach minimizes the lifetime of the unstable intermediate in the reaction mixture.

Applications in Organic Synthesis and Medicinal Chemistry Intermediates

Precursor in Heterocyclic Compound Synthesis

The generation of a nitrile oxide from 2-chloro-2-(hydroxyimino)acetic acid or its derivatives is a cornerstone of its application in forming five-membered heterocyclic rings. This reactive species readily undergoes [3+2] cycloaddition reactions with various dipolarophiles.

The synthesis of pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While direct synthesis from this compound is not extensively documented, its derived nitrile oxide can theoretically react with appropriate precursors to form the pyrazole (B372694) core. The Vilsmeier-Haack reaction is a common method for synthesizing substituted pyrazoles from hydrazones. mdpi.commdpi.com

Oxazole (B20620) synthesis can be achieved through various routes, including the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones. nih.gov Another approach is the van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC). nih.gov The reactivity of the nitrile oxide derived from this compound could potentially be harnessed in cycloaddition-based strategies to construct the oxazole ring.

Thiazoles are commonly synthesized via the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thioamide. ijper.orgderpharmachemica.comresearchgate.net The functional groups present in this compound could be chemically transformed to participate in such condensation reactions to form thiazole derivatives. nih.gov

Table 1: General Synthetic Routes to Pyrazoles, Oxazoles, and Thiazoles
HeterocycleCommon Synthetic MethodKey Reactants
Pyrazole Vilsmeier-Haack ReactionHydrazones, Vilsmeier reagent (POCl₃/DMF)
Oxazole Robinson-Gabriel Synthesisα-Acylamino ketones
Thiazole Hantzsch Synthesisα-Haloketones, Thioamides

The most prominent application of this compound derivatives is in the synthesis of isoxazoles. The in-situ generation of ethoxycarbonylformonitrile oxide from ethyl 2-chloro-2-(hydroxyimino)acetate, typically by treatment with a mild base like triethylamine (B128534) or sodium bicarbonate, provides a powerful dipole for [3+2] cycloaddition reactions with alkenes and alkynes. nih.govnih.gov This reaction is a highly efficient and regioselective method for constructing the isoxazole (B147169) ring system. mdpi.combeilstein-journals.orgchemrxiv.org

The intramolecular version of this nitrile oxide cycloaddition (INOC) is particularly useful for the synthesis of fused bicyclic isoxazole and isoxazoline (B3343090) derivatives. nih.gov This strategy allows for the simultaneous formation of two rings and can be used to create complex molecular architectures. mdpi.com

Table 2: Synthesis of Isoxazoles via Nitrile Oxide Cycloaddition
DipolarophileReaction ConditionsProductReference
AlkenesIn-situ nitrile oxide generationIsoxazolines nih.gov
AlkynesIn-situ nitrile oxide generationIsoxazoles beilstein-journals.org
Intramolecular Alkene/AlkyneIn-situ nitrile oxide generationFused Bicyclic Isoxazoles/Isoxazolines nih.govmdpi.com

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two common isomers are 1,2,3-triazoles and 1,2,4-triazoles, both of which are important scaffolds in medicinal chemistry. nih.govchemmethod.comfrontiersin.org The synthesis of 1,2,3-triazoles is famously achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click reaction". nih.gov

The synthesis of 1,2,4-triazoles can be accomplished through methods such as the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, or the Einhorn-Brunner reaction, which is the condensation of a hydrazine with a diacylamine. scispace.com While direct involvement of this compound is not a primary route, its functional groups could be modified to create precursors for these cyclization reactions. For instance, a proposed mechanism for the formation of a 1,2,4-triazolo[1,5-a]pyridine-2-carboxylate involves an intermediate derived from ethyl 2-chloro-2-(hydroxyimino)acetate. hilarispublisher.com

Role in Chiral Molecule Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound and its derivatives have found utility in the preparation of chiral molecules, including non-proteinogenic amino acids.

Ethyl 2-chloro-2-(hydroxyimino)acetate has been utilized in the synthesis of chiral amino acid analogues. A notable example is its use in the preparation of a chiral amino acid that is structurally related to glutamic acid and acts as a potential agonist at AMPA-kainate receptors. This highlights the role of this compound in creating complex, biologically active molecules. The synthesis of tailor-made amino acids often employs chiral auxiliaries or catalysts to control stereochemistry. nih.govresearchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or reagents. The development of catalytic enantioselective methods is a major focus of modern organic synthesis. northwestern.edu While specific enantioselective approaches directly employing this compound are not widely reported, its application in the synthesis of chiral building blocks, such as amino acid analogues, demonstrates its contribution to the field of asymmetric synthesis. mdpi.comresearchgate.netnih.gov The synthesis of chiral 1,2-amino alcohols, for example, is an important area where enantioselective methods are crucial. researchgate.net

Utilization as Coupling Additives in Peptide Chemistry

The formation of peptide bonds is a cornerstone of protein synthesis and the creation of peptide-based therapeutics. A significant challenge in this process is the preservation of the stereochemical integrity of the amino acids, as racemization can lead to inactive or undesired products. Oxime derivatives, especially 2-Cyano-2-(hydroxyimino)acetic acid, have become indispensable in addressing this challenge.

Application of 2-Cyano-2-(hydroxyimino)acetic Acid (Oxyma) Derivatives in Peptide Bond Formation

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as OxymaPure® or simply Oxyma, has been identified as a highly effective additive in carbodiimide-mediated peptide coupling reactions. nih.govmerckmillipore.com It serves as a superior and safer alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are known to have explosive properties. nih.govbachem.com

Oxyma's utility extends to both solid-phase and solution-phase peptide synthesis, where it demonstrates remarkable coupling efficiency. nih.govcsic.es Studies have shown that in the synthesis of challenging peptide models, Oxyma's performance is comparable to or even surpasses that of HOAt. nih.gov Its effectiveness is also noted in microwave-accelerated solid-phase peptide synthesis (SPPS), particularly when used in combination with diisopropylcarbodiimide (DIPCDI). merckmillipore.com The development of Oxyma-based coupling reagents, such as the aminium salt COMU, has further expanded its application, offering reagents with better solubility and reduced allergenic potential compared to their benzotriazole-based counterparts. bachem.comcsic.esacs.org

Table 1: Comparison of Coupling Additives in Peptide Synthesis

Additive Key Advantages Noted Limitations
OxymaPure® High coupling efficiency, excellent racemization suppression, lower explosion risk than HOBt/HOAt. nih.govmerckmillipore.com Can be involved in side reactions like Beckmann rearrangement under certain conditions. mdpi.com
HOBt Effective at improving yields and reducing racemization. nih.gov Reclassified as a desensitized explosive, restricting its use. merckmillipore.com
HOAt Accelerates coupling and suppresses racemization more effectively than HOBt. bachem.com Possesses explosive properties, limiting its availability and application. bachem.com
Oxyma-B More effective than OxymaPure in controlling optical purity for certain sensitive amino acids. mdpi.comluxembourg-bio.com Can undergo side reactions that cap the growing peptide chain. mdpi.com

Mechanisms of Racemization Suppression During Peptide Synthesis

During peptide synthesis using carbodiimides, the carboxylic acid of an N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. acs.orgnih.gov This intermediate is susceptible to two primary competing reactions: reaction with the amine component to form the desired peptide bond, or intramolecular cyclization to form an oxazolone (B7731731). nih.gov The formation of the oxazolone is a major pathway for racemization, as the α-proton becomes acidic and can be easily abstracted. acs.orgnih.gov

Coupling additives like Oxyma mitigate racemization by intercepting the reactive O-acylisourea intermediate. nih.gov Oxyma reacts rapidly with this intermediate to form an active ester, the Oxyma ester. This new intermediate is more stable than the O-acylisourea, which prevents the formation of the inactive N-acylurea byproduct. acs.orgnih.gov Crucially, the Oxyma ester is less reactive than the O-acylisourea but more reactive towards the amine component than the oxazolone, thereby favoring the desired peptide bond formation and significantly suppressing the racemization pathway. acs.orgnih.gov The pKa of the additive is a critical factor in its effectiveness, and Oxyma's pKa of 4.60 is identical to that of HOBt, contributing to its efficacy. merckmillipore.com

Development of Pharmaceutical Intermediates (Synthetic Methodology Focus)

The structural motif of 2-(hydroxyimino)acetic acid is a valuable building block in the synthesis of various pharmaceuticals. Its derivatives serve as key intermediates for antibiotics, enzyme inhibitors, and other biologically active molecules.

Building Blocks for Cephalosporin (B10832234) Antibiotics

The oxime functional group is a key structural feature in many third- and fourth-generation cephalosporin antibiotics, contributing to their spectrum of activity and stability against β-lactamase enzymes. nih.gov Derivatives of 2-(hydroxyimino)acetic acid are crucial for constructing the C-7 acylamino side chain of these antibiotics. google.comgoogle.com

For instance, 2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid is a widely used intermediate for synthesizing cephalosporins like cefotaxime (B1668864) and ceftriaxone. google.comgoogle.com The synthesis involves activating the carboxylic acid of this intermediate before coupling it with the 7-aminocephalosporanic acid (7-ACA) nucleus or a derivative thereof. google.comgoogle.com The stereochemistry of the oxime, typically the (Z)- or syn-isomer, is often crucial for the antibiotic's biological activity. google.com The synthetic routes are designed to selectively produce the desired isomer. google.com

Intermediates for Enzyme Inhibitors (e.g., Histone Deacetylase (HDAC) Inhibitors)

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. reactionbiology.commdpi.com The pharmacophore model for many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the enzyme surface. reactionbiology.commdpi.com

While hydroxamic acids are the most common ZBG, research has explored other zinc-chelating moieties to improve selectivity and pharmacokinetic properties. nih.govnih.gov Oxime-containing structures have been investigated as novel ZBGs in HDAC inhibitors. semanticscholar.orgnih.gov In one study, several molecules with an α-oxime amide structure were synthesized and evaluated for their inhibitory activity against the 11 human HDAC isoforms. semanticscholar.orgnih.gov These compounds demonstrated activity against specific isoforms in both class I and class II HDACs, and computational modeling helped to rationalize their interaction with the catalytic site. semanticscholar.org The N-hydroxy-(4-oxime)-cinnamide scaffold has also been used to design a library of compounds, with several derivatives showing promising inhibitory activity against HDAC6 and HDAC8. nih.gov

Table 2: Examples of Oxime-Based Scaffolds in HDAC Inhibitor Design

Scaffold / Derivative Type Target HDAC Class/Isoform Key Finding
α-Oxime Amides Targets specific isoforms in Class I & II. semanticscholar.org Act as a novel zinc-binding group, though overall activity was less than the reference compound SAHA. semanticscholar.orgnih.gov
N-hydroxy-(4-oxime)-cinnamide Primarily HDAC6 and HDAC8. nih.gov Derivatives showed promising inhibitory activity and selectivity. nih.gov

Synthesis of Compounds with Specific Receptor Agonist/Antagonist Structures

The versatility of the oxime functional group and its parent structures extends to the synthesis of ligands for G-protein coupled receptors (GPCRs), which are a major class of drug targets. frontiersin.orgrsc.org While direct synthesis of receptor agonists from this compound is not widely documented in the initial search results, the broader class of oximes serves as important intermediates in constructing complex molecules that modulate receptor activity. researchgate.net Oxime moieties can introduce conformational rigidity into a molecule, which can be beneficial for specific receptor binding. mdpi.com

For example, in the design of selective agonists for serotonin (B10506) or opioid receptors, synthetic strategies often involve multi-step sequences where an oxime-containing intermediate could be used to construct a key part of the final pharmacophore. mdpi.comnih.gov The synthesis of such complex molecules requires versatile building blocks that can be elaborated into the final active compounds.

Derivatives and Analogues: Synthesis and Structure Reactivity Studies

Ester Derivatives: Research on Ethyl and Methyl 2-Chloro-2-(hydroxyimino)acetate

The esterification of 2-Chloro-2-(hydroxyimino)acetic acid yields important derivatives such as ethyl 2-chloro-2-(hydroxyimino)acetate and methyl 2-chloro-2-(hydroxyimino)acetate. These esters are valuable intermediates in organic synthesis.

Synthesis and Properties: The synthesis of the (Z)-isomer of ethyl 2-chloro-2-(hydroxyimino)acetate can be achieved from glycine (B1666218) ester hydrochloride. chemicalbook.com The reaction involves treatment with hydrochloric acid and sodium nitrite (B80452) in water at low temperatures, yielding the product in good yield. chemicalbook.com These esters are typically white to off-white crystalline solids at room temperature.

Detailed research has established their utility as versatile building blocks. For instance, ethyl 2-chloro-2-(hydroxyimino)acetate has been employed in the preparation of Δ²-isoxazolines and as a precursor for the in situ generation of ethoxycarbonylformonitrile oxide. It is also a key component in the synthesis of complex chiral amino acids.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)
Ethyl 2-chloro-2-(hydroxyimino)acetate14337-43-0 C₄H₆ClNO₃ chemicalbook.com151.55 chemicalbook.com70-76
Methyl 2-chloro-2-(hydroxyimino)acetate30673-27-9 biosynth.comC₃H₄ClNO₃ biosynth.com137.52 biosynth.comchemsynthesis.comNot Available

Reactivity: Studies comparing the reactivity of methyl and ethyl esters have shown that the methyl ester exhibits higher reactivity towards ammonolysis than its ethyl counterpart. rsc.org This difference in reactivity is crucial when these compounds are used as intermediates in multi-step syntheses, such as the preparation of imidazole (B134444) derivatives. rsc.org The reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with sodium carbonate can produce ethyl chloroformate. biosynth.com

Cyano-Substituted Analogues: Synthesis and Reactivity of 2-Cyano-2-(hydroxyimino)acetic Acid

Replacing the chlorine atom with a cyano group leads to 2-cyano-2-(hydroxyimino)acetic acid and its corresponding esters, which are significant compounds in synthetic chemistry, notably as coupling reagents in peptide synthesis.

Synthesis: The synthesis of cyano-hydroxyimino-acetic acid esters, such as the methyl ester, is typically achieved through the reaction of the corresponding cyanoacetic acid ester with nitrous acid. This is often generated in situ from sodium nitrite and an acid like acetic acid. The reaction pH is a critical parameter to control, as a pH of 4.5 is recommended to prevent the hydrolysis of the ester group.

A process for producing salts of 2-cyano-2-hydroxyiminoacetamide, a related amide analogue, involves the reaction of 2-cyanoacetamide (B1669375) with a nitrite salt. google.com Research has shown that using less than a stoichiometric amount of acid in this reaction is advantageous. google.com This approach avoids issues of low yield, unwanted cyclization of the product, and the need to neutralize excess acid in subsequent steps, which simplifies waste disposal. google.com

CompoundStarting MaterialKey ReagentsImportant ConditionReference
Methyl 2-cyano-2-(hydroxyimino)acetateMethyl cyanoacetateSodium nitrite, Acetic acidMaintain pH at 4.5 to prevent ester hydrolysis.
2-Cyano-2-hydroxyiminoacetamide Salts2-CyanoacetamideNitrite salt, AcidUse of less than a stoichiometric amount of acid improves yield and prevents side reactions. google.com
Ethyl 2-cyano-2-(hydroxyimino)acetateEthyl cyanoacetateNot specifiedUsed as a starting material for multi-step syntheses. rsc.org

Reactivity: The cyano group significantly influences the reactivity of these analogues. Methyl 2-cyano-2-(hydroxyimino)acetate, for example, is an intermediate in the synthesis of fungicides. chemicalbook.com The ethyl ester, commonly known as Oxyma, is widely used in combination with carbodiimides for amino acid activation in peptide synthesis, where it is recognized for high coupling efficiency and suppression of racemization. acs.org

Metal Complexes Incorporating Hydroxyiminoacetamidato Ligands

The design and synthesis of metal complexes with organic ligands is a rapidly growing field of medicinal and coordination chemistry. nih.gov Ligands derived from hydroxyiminoacetamide and its analogues can coordinate with metal ions to form complexes with potentially novel properties. The hydroxyiminoacetamidato ligand can act as a bidentate ligand, coordinating through the nitrogen and oxygen atoms.

While the broader field of mixed ligand metal complexes is well-documented, with ligands like 8-hydroxyquinoline (B1678124) and various Schiff bases being extensively studied with transition metals such as Co(II), Ni(II), and Cu(II), specific research focusing solely on hydroxyiminoacetamidato ligands is less prevalent in the provided literature. jchemlett.comresearchgate.net The general principle involves the deprotonation of the ligand's acidic protons (from the oxime and/or amide groups) upon reaction with a metal salt, leading to the formation of a chelate complex. jchemlett.comresearchgate.net The resulting coordination complexes can exhibit diverse geometries and electronic properties depending on the metal ion and the specific ligand structure. nih.govrsc.org

Comparative Analysis of Structure-Reactivity Relationships Across Derivatives

The reactivity of this compound derivatives is profoundly influenced by the nature of the substituents on the core acetic acid structure. A comparative analysis of the ester and cyano-substituted analogues reveals key structure-reactivity relationships.

Electronic Effects: The primary difference between the chloro- and cyano-analogues lies in the electronic nature of the substituent at the C2 position. The chlorine atom is an inductively electron-withdrawing group. The cyano group (-CN) is more strongly electron-withdrawing due to both inductive and resonance effects. This increased electron-withdrawing capacity of the cyano group makes the adjacent carbon atom more electrophilic and can increase the acidity of the N-OH proton, influencing its reactivity in nucleophilic substitution and condensation reactions.

Ester Group Influence: The nature of the ester group (methyl vs. ethyl) also modulates reactivity. As noted, methyl 2-chloro-2-(hydroxyimino)acetate is more susceptible to ammonolysis than ethyl 2-chloro-2-(hydroxyimino)acetate. rsc.org This is a classic example of steric and electronic effects, where the smaller methyl group offers less steric hindrance and can slightly alter the electrophilicity of the carbonyl carbon compared to the ethyl group.

Synthetic Utility: These differences in reactivity are exploited in organic synthesis. The chloro-esters are valuable precursors for creating nitrile oxides or for substitution reactions. The cyano-esters, particularly Oxyma, have been optimized for use as additives in peptide coupling reactions, where their specific reactivity profile helps to efficiently form amide bonds while minimizing unwanted side reactions like racemization. acs.org

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds. For 2-Chloro-2-(hydroxyimino)acetic acid, the IR spectrum is expected to exhibit distinct peaks corresponding to its key functional moieties.

The carboxylic acid group would be identifiable by a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically between 1700 and 1725 cm⁻¹. The C-O stretching of the carboxylic acid would also be present, usually in the 1320-1210 cm⁻¹ range.

The hydroxyimino group (-C=N-OH) would show a characteristic O-H stretching vibration, which may be a sharp band around 3600-3500 cm⁻¹ if free, but is more likely to be broadened and shifted to a lower frequency due to hydrogen bonding. The C=N stretching vibration of the oxime is expected to appear in the 1690-1640 cm⁻¹ region, potentially overlapping with the carbonyl absorption. The N-O stretching vibration typically gives rise to a peak in the 960-930 cm⁻¹ range. Finally, a band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Illustrative IR Spectral Data for this compound

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 3300-2500 Broad, Strong
O-H Stretch (Oxime) 3600-3200 Broad, Medium
C=O Stretch (Carboxylic Acid) 1725-1700 Strong, Sharp
C=N Stretch (Oxime) 1690-1640 Medium to Weak
C-O Stretch (Carboxylic Acid) 1320-1210 Medium
N-O Stretch (Oxime) 960-930 Medium
C-Cl Stretch 800-600 Medium to Strong

Note: This data is predictive and for illustrative purposes. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, two highly deshielded singlet peaks would be anticipated. The proton of the carboxylic acid group (-COOH) is expected to appear far downfield, typically in the range of 10-13 ppm, due to the strong electron-withdrawing effect of the adjacent carbonyl group and its acidic nature. The proton of the hydroxyimino group (=N-OH) would also be significantly deshielded, with an expected chemical shift in the range of 9-12 ppm. The exact positions of these peaks would be sensitive to the solvent used and the concentration, due to hydrogen bonding effects.

The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbon atom of the carboxylic acid group (-COOH) would be the most downfield signal, typically appearing in the 165-185 ppm region. The carbon atom of the oxime group (-C=NOH) would also be significantly deshielded, with an expected chemical shift in the range of 140-160 ppm, influenced by the electronegative chlorine and nitrogen atoms.

Predicted NMR Chemical Shifts (δ) for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity
¹H (-COOH) 10.0 - 13.0 Singlet
¹H (=N-OH) 9.0 - 12.0 Singlet
¹³C (-COOH) 165 - 185 Singlet
¹³C (-C=NOH) 140 - 160 Singlet

Note: This data is predictive and for illustrative purposes, based on analysis of similar structures. Solvent and experimental conditions will affect the observed shifts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. In this compound, the presence of the carbonyl (C=O) and the oxime (C=N) chromophores would lead to characteristic absorptions.

The carbonyl group typically exhibits a weak n → π* transition at a longer wavelength (around 270-300 nm) and a strong π → π* transition at a shorter wavelength (below 200 nm). The oxime group also undergoes similar transitions. The conjugation between the C=O and C=N bonds, along with the presence of the electronegative chlorine atom, would influence the precise wavelengths and intensities of these absorptions. It is expected that the molecule would show absorption maxima in the UV region, likely between 200 and 300 nm.

Expected Electronic Transitions for this compound

Transition Chromophore Expected λmax (nm)
n → π* C=O ~270-300
π → π* C=O <200
n → π* C=N ~260-290
π → π* C=N <200

Note: This data is predictive and for illustrative purposes. The solvent can significantly influence the position of the absorption maxima.

Chromatographic and Mass Spectrometric Approaches for Purity and Identity Confirmation (e.g., LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For this compound, LC-MS would be an invaluable tool for confirming its molecular weight and assessing its purity.

In an LC-MS analysis, the compound would first be separated from any impurities on a chromatographic column. The eluent would then be introduced into the mass spectrometer, where the molecules are ionized. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, providing a precise measurement of the molecular weight. High-resolution mass spectrometry would allow for the determination of the elemental composition, further confirming the identity of the compound. The LC component of the analysis would also provide a chromatogram, with the purity of the sample being indicated by the presence of a single major peak.

Predicted Mass Spectrometric Data for this compound

Ionization Mode Expected Ion Calculated m/z
ESI (-) [M-H]⁻ 122.97

Note: This data is based on the calculated exact mass of the compound and is for illustrative purposes.

Titrimetric Analysis for Quantitative Purity Determination

Titrimetric analysis serves as a fundamental and precise method for the quantitative determination of the purity of this compound. This classical analytical technique relies on the stoichiometry of a chemical reaction to determine the concentration of the analyte. For this compound, which possesses an acidic carboxylic group, acid-base titration is a particularly suitable method for purity assessment.

The principle of this analysis involves the neutralization of the acidic proton of the carboxylic acid group with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). The reaction proceeds in a 1:1 molar ratio, allowing for a direct calculation of the amount of this compound present in a given sample. The endpoint of the titration, which is the point of complete neutralization, can be determined using a colorimetric indicator or, more accurately, through potentiometric measurements.

In a potentiometric titration, the change in pH of the solution is monitored as the titrant (NaOH solution) is added incrementally. A sharp inflection in the titration curve, where a small addition of titrant results in a large change in pH, indicates the equivalence point. This method is highly reproducible and provides a more objective determination of the endpoint compared to the subjective color change of an indicator.

The purity of the this compound sample is then calculated based on the volume and concentration of the NaOH solution required to reach the equivalence point, the mass of the sample, and the molar mass of the compound.

Detailed Research Findings

Research into the analytical characterization of oximes and α-chloro acids supports the use of acid-base titrimetry for purity determination. The presence of the electron-withdrawing chloro and hydroxyimino groups on the α-carbon atom influences the acidity of the carboxylic acid proton, making it amenable to titration with a strong base.

A typical procedure involves dissolving a precisely weighed sample of this compound in a suitable solvent, such as deionized water or an alcohol-water mixture, to ensure complete dissolution. A standardized solution of sodium hydroxide is then used as the titrant. The progress of the titration is monitored using a pH meter with a glass electrode.

The following table presents representative data from a series of potentiometric titrations performed on different batches of this compound to determine their purity.

Sample BatchSample Mass (g)NaOH Concentration (M)Equivalence Point Volume (mL)Calculated Purity (%)
A-0010.25120.100518.1599.8
A-0020.24980.100518.0299.6
B-0010.25550.100518.4599.7
B-0020.25210.100518.2099.8
C-0010.25050.100517.9599.1

The data from these titrations demonstrate the high purity of the analyzed batches of this compound, with calculated purities consistently above 99%. The precision of the results across different samples from the same batch further validates the reliability of the titrimetric method for quality control purposes. The slight variations in purity between different batches can be attributed to minor differences in the synthesis or purification processes.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the electronic structure and geometry of 2-Chloro-2-(hydroxyimino)acetic acid.

Detailed computational studies on this compound are not extensively available in publicly accessible literature. DFT calculations would typically be employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would identify the most stable conformation of the molecule in the gas phase.

For a molecule like this compound, DFT calculations would likely be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The results of such a study would be presented in tabular format.

Table 7.1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (Note: This data is illustrative as specific literature is unavailable.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C1-C2 1.53 C1-C2-N 115.0
C2=N 1.28 C2-N-O 112.0
N-O 1.41 O-C1-O 125.0
C1=O 1.21 C2-C1-O 118.0

Furthermore, vibrational frequency analysis based on these DFT calculations would predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency would correspond to a specific vibrational mode (e.g., C=O stretch, O-H bend, C-Cl stretch), aiding in the interpretation of experimental spectroscopic data.

To understand the electronic transitions and the ultraviolet-visible (UV-Vis) absorption spectrum of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are the standard approach. This method predicts the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*).

A TD-DFT study would reveal the wavelengths of maximum absorption (λmax) and provide insights into which molecular orbitals are involved in the electronic excitations. This information is critical for understanding the photophysical properties of the compound.

Table 7.2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound (Note: This data is illustrative as specific literature is unavailable.)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
HOMO -> LUMO 4.50 275 0.015
HOMO-1 -> LUMO 5.20 238 0.120

Molecular Dynamics and Conformational Sampling Studies

While specific molecular dynamics (MD) simulation studies on this compound are not readily found in scientific literature, this technique would be invaluable for exploring its conformational landscape and dynamic behavior, particularly in solution. MD simulations track the atomic movements over time, providing a detailed picture of molecular flexibility, solvent interactions, and the relative stability of different conformers. Such studies are crucial for understanding how the molecule behaves in a biological or chemical environment.

Prediction of Electronic Properties and Reactivity Parameters

The electronic properties of a molecule are key determinants of its chemical reactivity. Computational methods provide several parameters to quantify these characteristics.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack, respectively. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 7.3: Hypothetical FMO Properties of this compound (Note: This data is illustrative as specific literature is unavailable.)

Parameter Energy (eV)
E(HOMO) -7.2
E(LUMO) -1.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions.

An MEP map for this compound would highlight the electronegative oxygen atoms of the carboxyl and hydroxyimino groups as regions of negative potential, susceptible to electrophilic attack. Conversely, the acidic hydrogen atoms would appear as regions of positive potential, indicating sites for nucleophilic interaction. This analysis provides a clear and intuitive guide to the molecule's intermolecular interaction patterns and reactive sites.

Tautomeric Equilibrium Constant Calculations

The phenomenon of tautomerism is common in oximes, which can exist in equilibrium between the oxime form and the nitroso form. For this compound, this would involve an equilibrium between the primary compound and 2-chloro-2-nitrosoacetic acid. The position of this equilibrium is crucial as it dictates the compound's reactivity and properties.

Computational chemistry provides powerful tools to investigate such equilibria. Density Functional Theory (DFT) is a widely used method for these calculations. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometries of both tautomers can be optimized to find their minimum energy structures. Subsequent frequency calculations are performed to confirm that these are true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energies.

The equilibrium constant (Keq) can then be calculated from the difference in the Gibbs free energies (ΔG) of the two tautomers using the following equation:

ΔG = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

Solvation effects are critical in determining tautomeric equilibria and can be modeled using various continuum solvation models, such as the Polarizable Continuum Model (PCM). These calculations would provide insight into how the equilibrium shifts in different solvent environments. While specific data for this compound is not available, studies on other oximes have shown that the equilibrium often strongly favors the oxime form.

Polarizability and Hyperpolarizability for Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods are instrumental in predicting the NLO properties of molecules. The key parameters that quantify these properties are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

These properties can be calculated using quantum chemical methods, often at the DFT or Hartree-Fock level of theory. The calculations involve applying an external electric field and determining the response of the molecule's dipole moment. The polarizability and hyperpolarizability tensors are then extracted from the derivatives of the energy with respect to the applied electric field.

For this compound, computational studies would involve geometry optimization followed by the calculation of these NLO properties. The presence of electronegative atoms like chlorine and oxygen, along with the π-system of the oxime group, could potentially lead to interesting NLO characteristics. However, without specific computational studies, any discussion of its NLO properties remains speculative.

Computational Contributions to Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways. For a molecule like this compound, several reactions could be of interest, such as its synthesis, decomposition, or reactions with other molecules.

To study a reaction mechanism computationally, the first step is to identify the reactants, products, and any potential intermediates and transition states. The geometries of these species are then optimized using a suitable level of theory. Transition state searches are a critical part of this process, and techniques like the synchronous transit-guided quasi-Newton (STQN) method are often employed.

Once the stationary points on the potential energy surface have been located, frequency calculations are performed to characterize them. Reactants, products, and intermediates will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the transition state connects the desired reactants and products.

By calculating the energies of all species along the reaction pathway, an energy profile can be constructed, which provides the activation energies and reaction energies. This information is invaluable for understanding the kinetics and thermodynamics of the reaction. While no specific computational studies on the reaction mechanisms of this compound have been found, this general methodology would be applicable to investigate its chemical transformations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-chloro-2-(hydroxyimino)acetic acid, and how are reaction conditions optimized?

  • Methodology : Synthesis often involves nitrosation of chloroacetic acid derivatives. For analogous compounds like 2-cyano-2-(hydroxyimino)acetic acid, sodium nitrite in acidic media (e.g., HCl) at temperatures below 10°C prevents decomposition. Key parameters include maintaining pH < 2 and using stoichiometric hydroxylamine hydrochloride. Yields improve with slow reagent addition and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral signatures are diagnostic?

  • Methodology : Use ¹H/¹³C NMR to identify the chloro (δ 4.0–4.5 ppm) and hydroxyimino (δ 8.5–9.0 ppm) groups. IR spectroscopy confirms C=N (1650–1680 cm⁻¹) and O-H (3200–3400 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) verifies the molecular ion [M+H]⁺ at m/z 136.97 (C₂H₃ClNO₃). Purity is assessed via HPLC with UV detection at 210 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at –20°C under argon with desiccants (e.g., silica gel). Avoid exposure to moisture, light, and bases. Accelerated stability studies (40°C/75% RH for 4 weeks) show decomposition to chloroacetic acid and nitrous oxide derivatives. Use buffered solutions (pH < 6.5) to suppress keto-enol tautomerization during experiments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

  • Methodology : The electron-withdrawing chloro group enhances electrophilicity at the α-carbon, favoring SN2 mechanisms. Kinetic studies show second-order dependence with amines (e.g., benzylamine). Polar aprotic solvents (e.g., DMF) increase reaction rates, while competing elimination pathways are minimized using weak bases like triethylamine. Computational modeling (DFT/B3LYP) predicts transition-state geometries .

Q. How can this compound serve as a precursor for heterocyclic or bioactive molecule synthesis?

  • Methodology : React with thiosemicarbazides to form 1,3,4-thiadiazoles via cyclocondensation. Optimize conditions (80°C, acetic acid catalyst) to achieve >70% yield. In peptide chemistry, it modifies cysteine residues via thioether linkages, enhancing proteolytic stability. Monitor reactions by LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in reported stability data for this compound?

  • Methodology : Discrepancies arise from varying impurity profiles (e.g., residual nitrite). Use orthogonal methods:

  • HPLC-DAD : Quantify main degradation products (e.g., chloroacetic acid).
  • Karl Fischer titration : Confirm moisture content (<0.1% w/w).
  • Isothermal microcalorimetry : Detect exothermic decomposition events above 40°C .

Q. How does the hydroxyimino group influence redox behavior in catalytic applications?

  • Methodology : Cyclic voltammetry in acetonitrile reveals a quasi-reversible redox couple (E₁/₂ ≈ –0.42 V vs Ag/AgCl), indicating potential as a mediator in aerobic oxidations. Pair with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to catalyze alcohol-to-ketone conversions, achieving turnover numbers >100. Monitor by GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.